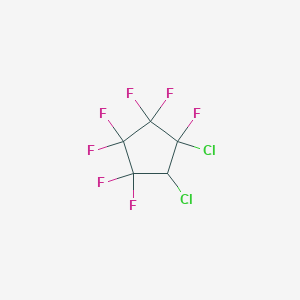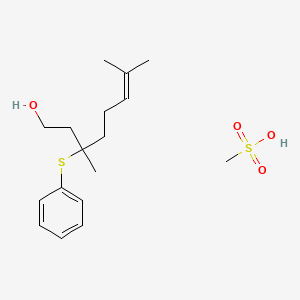
N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride is a quaternary ammonium compound It is known for its unique chemical structure, which includes a cyclohexane ring, a butoxymethyl group, and a quaternary ammonium center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride typically involves the quaternization of N,N-dimethylcyclohexylamine with butoxymethyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium center.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium iodide .
科学研究应用
N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly for targeting specific tissues or cells.
作用机制
The mechanism of action of N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride involves its interaction with cell membranes. The quaternary ammonium center disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
相似化合物的比较
Similar Compounds
- N-(Methoxymethyl)-N,N-dimethylcyclohexanaminium chloride
- N-(Ethoxymethyl)-N,N-dimethylcyclohexanaminium chloride
- N-(Propoxymethyl)-N,N-dimethylcyclohexanaminium chloride
Uniqueness
N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride is unique due to its longer alkyl chain (butoxymethyl group), which enhances its lipophilicity and membrane-disrupting properties compared to its shorter-chain analogs. This makes it more effective as a phase transfer catalyst and antimicrobial agent .
属性
CAS 编号 |
64632-06-0 |
|---|---|
分子式 |
C13H28ClNO |
分子量 |
249.82 g/mol |
IUPAC 名称 |
butoxymethyl-cyclohexyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H28NO.ClH/c1-4-5-11-15-12-14(2,3)13-9-7-6-8-10-13;/h13H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
PWNZXVDFRDKRNL-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC[N+](C)(C)C1CCCCC1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)









